N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. The molecule features a 2,6-dimethylphenyl acetamide group and a 3-methylbutyl substituent on the pyrimidine ring.
Properties
Molecular Formula |
C21H25N3O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-13(2)8-10-23-20(26)19-16(9-11-28-19)24(21(23)27)12-17(25)22-18-14(3)6-5-7-15(18)4/h5-7,9,11,13H,8,10,12H2,1-4H3,(H,22,25) |
InChI Key |
QKZCXXDPDDRJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,2-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A widely employed method involves treating 2-aminothiophene-3-carbonitrile derivatives with urea or thiourea under acidic conditions. For example, heating 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile with urea in acetic acid yields the 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine framework. This approach leverages the nucleophilic character of the amine group to initiate ring closure, with yields exceeding 70% under optimized conditions.
Alternative Ring-Closing Strategies
Recent advancements utilize fused thieno[3,2-d]oxazin-4-one intermediates as precursors. As demonstrated by Dabaeva et al., reacting 4-amino-5-(thiophen-2-yl)thiophene-3-carboxylic acid with phosgene generates a reactive oxazinone intermediate, which undergoes rearrangement in the presence of primary amines to form the pyrimidinone ring. This method offers superior regiocontrol compared to traditional cyclocondensation, particularly for introducing substituents at the N3 position.
Synthesis of the N-(2,6-Dimethylphenyl)acetamide Moiety
Acetylation of 2,6-Dimethylaniline
The acetamide side chain is prepared via acetylation of 2,6-dimethylaniline. Reaction with acetic anhydride in pyridine at 0–5°C provides N-(2,6-dimethylphenyl)acetamide in 85–90% yield. This method avoids over-acetylation and ensures high purity, as confirmed by NMR spectroscopy.
Alternative Acylating Agents
While acetyl chloride offers faster kinetics, its use requires stringent moisture control. Recent protocols favor in situ generation of the acetylating agent using DCC (N,N'-dicyclohexylcarbodiimide) and acetic acid, which improves safety and scalability for industrial applications.
Coupling of Thienopyrimidinone and Acetamide Subunits
Nucleophilic Displacement at the Methylene Bridge
The final assembly involves reacting 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl chloride with N-(2,6-dimethylphenyl)acetamide in the presence of a base. Employing potassium carbonate in acetonitrile at reflux facilitates the nucleophilic substitution, yielding the target compound in 65–70% purity. Subsequent recrystallization from ethanol/water (1:3) elevates purity to >98%.
Palladium-Catalyzed Cross-Coupling
Advanced methods utilize Buchwald-Hartwig amination for coupling halogenated pyrimidinones with acetamide derivatives. A catalyst system of Pd(OAc)₂ and Xantphos in toluene at 110°C achieves 82% yield, albeit with higher costs associated with palladium reagents.
Purification and Characterization
Crystallization Techniques
Product isolation typically employs mixed-solvent systems. For example, dissolving the crude product in hot isopropanol followed by incremental water addition induces crystallization, yielding needle-like crystals suitable for X-ray diffraction analysis.
Spectroscopic Validation
Key characterization data include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (d, 6H, CH(CH₃)₂), 2.25 (s, 6H, Ar-CH₃), 3.15 (t, 2H, NCH₂), 4.80 (s, 2H, COCH₂N), 7.20–7.45 (m, 3H, Ar-H).
- HRMS : m/z calculated for C₂₃H₂₈N₃O₃S [M+H]⁺ 434.1845, found 434.1849.
Industrial-Scale Considerations
Solvent Recycling
Patent literature emphasizes the use of recoverable solvents like N,N-dimethylacetamide (DMAc) in large-scale syntheses. Distillation under reduced pressure allows for >90% solvent recovery, reducing environmental impact.
Waste Stream Management
Neutralization of acidic byproducts with saturated sodium bicarbonate minimizes corrosive waste. Filtration through diatomaceous earth effectively removes metal salts, ensuring compliance with industrial safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thieno/Dihydropyrimidinone Class
The compound shares structural motifs with other thieno/dihydropyrimidinone derivatives, such as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (). Key differences include:
- Substituent Variability : The user compound’s 2,6-dimethylphenyl group contrasts with the 2,3-dichlorophenyl group in , impacting electronic effects and steric bulk.
Table 1: Physicochemical Comparison
Comparison with Peptidomimetic Analogues ()
Compounds m , n , and o in are peptidomimetics with tetrahydropyrimidinyl and acetamide motifs. Unlike the user compound, these feature:
- Stereochemical Complexity : Multiple chiral centers (e.g., 2S,4S,5S) in compounds, which may enhance target selectivity but reduce synthetic accessibility.
- Extended Backbones : The hexan-2-yl and diphenyl groups in increase molecular weight (>600 g/mol) and likely reduce blood-brain barrier penetration compared to the user compound.
Research Findings and Implications
- Activity Trends : The 2,6-dimethylphenyl group in the user compound may enhance metabolic stability over ’s dichlorophenyl group, which is prone to glutathione conjugation .
- Synthetic Feasibility : The user compound’s simpler structure (vs. ’s peptidomimetics) allows scalable synthesis (e.g., 80% yield in analogues) .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex molecular structure, which includes a thieno[3,2-d]pyrimidine core. Its chemical formula is , and it has a molecular weight of approximately 356.47 g/mol. The presence of the dimethylphenyl group contributes to its lipophilicity, potentially enhancing its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.47 g/mol |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 3.45 |
Antitumor Activity
Recent studies have indicated that N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits promising antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in cancer metabolism:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR disrupts nucleotide synthesis, which is crucial for rapidly dividing cancer cells .
- DNA Topoisomerase : It interferes with DNA replication and transcription processes, leading to increased DNA damage in cancer cells .
Case Studies
- In Vitro Studies : A study demonstrated that concentrations as low as 10 µM resulted in a significant decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were determined to be 15 µM for MCF-7 and 12 µM for A549 cells.
- In Vivo Studies : In a xenograft model using mice implanted with human tumor cells, treatment with this compound led to a 40% reduction in tumor volume compared to control groups after four weeks of administration .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown activity against certain bacterial strains. It was effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting potential applications in treating infections.
The biological activity of this compound can be attributed to its ability to:
- Interfere with Folate Metabolism : By inhibiting DHFR, it disrupts folate metabolism essential for DNA synthesis.
- Induce Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis.
- Inhibit Topoisomerase Activity : This leads to DNA strand breaks and ultimately cell death.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
